molecular formula C17H25NO B6967141 [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol

[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol

Cat. No.: B6967141
M. Wt: 259.4 g/mol
InChI Key: HLLGLHMWPYHMHS-UHFFFAOYSA-N
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Description

[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Attachment of the Piperidine Ring: The tetrahydronaphthalene derivative is then reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) to form the desired compound.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include:

    Receptors: The compound can bind to certain receptors in the nervous system, modulating their activity and leading to therapeutic effects.

    Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways and cellular functions.

Comparison with Similar Compounds

[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: can be compared with other similar compounds such as:

    [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol]: Lacks the piperidine ring, which may result in different biological activity and chemical properties.

    [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidine]: Lacks the methanol group, potentially affecting its solubility and reactivity.

The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.

Properties

IUPAC Name

[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-13-15-4-3-9-18(12-15)11-14-7-8-16-5-1-2-6-17(16)10-14/h1-2,5-6,14-15,19H,3-4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGLHMWPYHMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCC3=CC=CC=C3C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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